molecular formula C17H15N3O4 B2952828 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 19938-42-2

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2952828
CAS No.: 19938-42-2
M. Wt: 325.324
InChI Key: HDWAZNFVANQYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound based on the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing novel antibacterial agents. Halogenated derivatives of the N-(1,3,4-oxadiazol-2-yl)benzamide core have been identified as a highly interesting class of antimicrobial agents with potent activity against problematic bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Some analogs within this chemical family have been reported to function as multi-targeting antibiotics, impacting essential bacterial processes such as menaquinone biosynthesis, and demonstrate a low propensity for resistance development in MRSA over extended periods. Other related compounds have been shown to inhibit specific pathways like trans-translation or lipoteichoic acid biosynthesis. The 1,3,4-oxadiazole ring is a known bioisostere for carbonyl-containing groups, influencing the compound's physicochemical properties and its capacity to interact with biological targets. This product is intended for research purposes to further explore the structure-activity relationships and mechanisms of action of this promising class of compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAZNFVANQYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring. The resulting oxadiazole is then coupled with benzoyl chloride to yield this compound .

Chemical Reactions Analysis

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1.1. Antimicrobial Activity
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide):
    • Exhibits antifungal activity against Candida albicans (MIC₅₀ = 8 µg/mL). The 4-methoxyphenyl group contributes to moderate potency, but the sulfamoyl moiety may reduce membrane permeability compared to the target compound’s simpler benzamide structure .
  • OZE-II (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide): Shows biofilm inhibition against Staphylococcus aureus (IC₅₀ = 32 µg/mL). The 3,5-dimethoxy substitution and bulky sulfonyl group increase molecular weight (488.51 vs.
  • HSGN-238 (N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethoxy)benzamide): Active against Neisseria gonorrhoeae (MIC = 0.5 µg/mL). The chlorothiophene and trifluoromethoxy groups enhance lipophilicity (log P > 4), contrasting with the target compound’s methoxy-driven balance of hydrophilicity and lipophilicity .
2.1.2. Anti-Inflammatory Activity
  • VId (N-(5-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide): Reduces carrageenan-induced paw edema by 68% (p < 0.0001). The ethylthio group improves membrane penetration, while the benzoxazole core may target cyclooxygenase (COX) pathways.
2.2. Physicochemical and Pharmacokinetic Properties
  • Lipinski’s Rule Compliance: Compound 3 (N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide): Compliant (log P = 3.2, MW = 387.8). Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide): Non-compliant (log P = 5.8, MW = 586.3). Target Compound: Predicted log P ~3.5–4.0 and MW ~350–370, likely compliant, offering better drug-likeness than halogen-heavy analogs .
2.3. Enzyme Inhibition and Target Binding
  • D29 (cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate):
    • Identified as a hit against alanine dehydrogenase (AlaDH). The sulfanyl linker and 3,4-dimethoxy substitution differ from the target compound’s benzamide linkage, suggesting divergent binding modes .
  • Compound 18 (N-(5-(dihydrobenzo[d][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide):
    • Inhibits Ca²⁺/calmodulin activity (IC₅₀ = 0.9 µM). The thiomethoxy group enhances electron density, whereas the target compound’s methoxy groups may favor π-π stacking with aromatic residues .

Comparative Data Table

Compound Name Substituents (Oxadiazole Position 5) Biological Activity Molecular Weight log P Key Features
Target Compound 2,4-Dimethoxyphenyl Under investigation ~350–370 ~3.5–4.0 Balanced solubility and lipophilicity
LMM5 4-Methoxyphenyl Antifungal (MIC₅₀ = 8 µg/mL) 524.6 3.8 Sulfamoyl group reduces permeability
OZE-II 3,5-Dimethoxyphenyl Anti-biofilm (IC₅₀ = 32 µg/mL) 488.5 4.2 Bulky sulfonyl moiety
HSGN-238 5-Chlorothiophen-2-yl Antibacterial (MIC = 0.5 µg/mL) 438.8 4.5 High lipophilicity
VId 5-(Ethylthio)benzoxazol-2-yl Anti-inflammatory (68% reduction) 367.4 3.6 Ethylthio enhances penetration

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N4O7
  • Molecular Weight : 360.28 g/mol
  • CAS Number : 865286-83-5

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antibacterial Activity :
    • Compounds with an oxadiazole ring have shown potential as antibacterial agents. This compound acts by targeting essential proteins involved in bacterial growth and survival. It has demonstrated effectiveness against multiple bacterial strains by disrupting menaquinone biosynthesis and affecting membrane integrity .
  • Anticancer Properties :
    • Research indicates that derivatives of oxadiazole exhibit anticancer activity by inducing apoptosis in cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer models including breast and leukemia cells .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties through modulation of signaling pathways that regulate inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialMRSAInhibits LTA biosynthesis; MIC = 0.25 μg/mL
AnticancerMCF-7 (breast cancer)Induces apoptosis; IC50 = 0.65 μM
AnticancerU937 (leukemia)Cell cycle arrest; dose-dependent effects
Anti-inflammatoryVariousModulates inflammatory pathways

Study 1: Antibacterial Efficacy

A study highlighted the antibacterial properties of N-(1,3,4-oxadiazol-2-yl)benzamides against MRSA strains. The compound was found to significantly inhibit bacterial growth at low concentrations by targeting multiple pathways involved in bacterial metabolism and survival .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines such as MCF-7 and U937, it was observed that this compound induced apoptosis via mitochondrial pathways. Flow cytometry analyses revealed that the compound effectively triggered cell death in a dose-dependent manner .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.